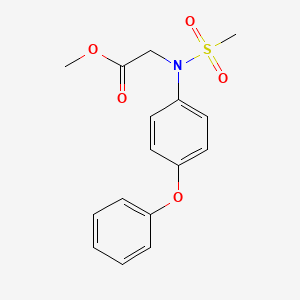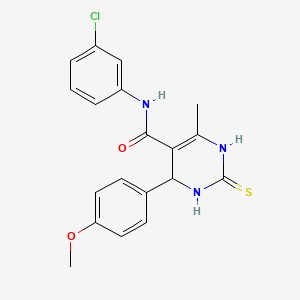
2,4-dichloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DCTB and is a potent inhibitor of protein-protein interactions. DCTB has been extensively studied for its potential applications in drug discovery and development, and its mechanism of action has been thoroughly investigated.
Mécanisme D'action
DCTB inhibits protein-protein interactions by binding to the interface of the interacting proteins, thereby preventing the formation of the protein complex. DCTB has been shown to bind to the c-Myc-Max interface and the interleukin-18 receptor interface, preventing the interaction between the proteins.
Biochemical and Physiological Effects:
DCTB has been shown to have no significant effect on cell viability or proliferation, indicating that it is not toxic to cells. DCTB has also been shown to have no effect on the transcriptional activity of c-Myc, indicating that it does not affect the function of the protein. However, DCTB has been shown to inhibit the growth of cancer cells that are dependent on the c-Myc-Max interaction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCTB in lab experiments is its high potency and specificity for inhibiting protein-protein interactions. DCTB has been shown to have a high binding affinity for its target proteins, making it an effective inhibitor. However, one limitation of using DCTB is that it may not be effective in inhibiting all protein-protein interactions, as the binding interface of each protein complex is different.
Orientations Futures
There are several future directions for the use of DCTB in scientific research. One potential application is in the development of cancer therapeutics that target the c-Myc-Max interaction. DCTB could be used as a lead compound for the development of more potent and selective inhibitors. Another potential application is in the treatment of inflammatory diseases, as DCTB has been shown to inhibit the interaction between interleukin-18 and its receptor. Further research is needed to fully understand the potential applications of DCTB in drug discovery and development.
In conclusion, DCTB is a chemical compound that has gained significant attention in scientific research for its potential applications in drug discovery and development. DCTB is a potent inhibitor of protein-protein interactions and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are advantages and limitations to using DCTB in lab experiments, there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of DCTB involves the reaction of 2,4-dichlorobenzoyl chloride with pyridine-2-ylmethanamine and thiophene-3-ylmethanamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DCTB. The synthesis of DCTB has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
DCTB has been widely used in scientific research for its potential applications in drug discovery and development. DCTB has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the development of various cancers. DCTB has also been shown to inhibit the interaction between the pro-inflammatory cytokine interleukin-18 and its receptor, which has potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2,4-dichloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-14-4-5-16(17(20)9-14)18(23)22(10-13-6-8-24-12-13)11-15-3-1-2-7-21-15/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJKIMQUZBXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)


![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)

![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)




![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)